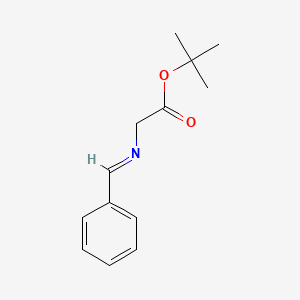

Tert-butyl 2-(benzylideneamino)acetate

Description

Significance of Imino Esters in Advanced Organic Synthesis

The significance of alpha-imino esters in advanced organic synthesis is profound and multifaceted. They are recognized as powerful electrophiles, readily participating in reactions with a wide range of nucleophiles. acs.orgnih.govacs.org This reactivity stems from the electron-withdrawing nature of the adjacent ester group, which activates the imine carbon-nitrogen double bond towards nucleophilic attack. acs.orgnih.govacs.org

Their primary utility lies in their role as precursors to both natural and unnatural α-amino acids, which are the fundamental building blocks of peptides and proteins and are crucial in drug discovery and development. acs.orgacs.orgresearchgate.net The diverse transformations that alpha-imino esters can undergo include Mannich-type reactions, cycloadditions, and additions of organometallic reagents, leading to the formation of a wide variety of complex nitrogenous compounds. nih.govresearchgate.net

Overview of Tert-butyl 2-(benzylideneamino)acetate within the Alpha-Imino Ester Class

This compound, a specific and widely utilized alpha-imino ester, is formed from the condensation of tert-butyl glycinate (B8599266) and benzaldehyde (B42025). The presence of the tert-butyl ester group offers distinct advantages, primarily its steric bulk which can influence the stereochemical outcome of reactions and its facile removal under acidic conditions, a common deprotection strategy in multi-step syntheses.

This compound serves as a glycine (B1666218) anion equivalent, a concept central to the synthesis of a-amino acids. By temporarily masking the amine functionality as an imine, the adjacent alpha-carbon becomes sufficiently acidic to be deprotonated and subsequently alkylated, allowing for the introduction of various side chains.

A common method for the synthesis of this compound involves the reaction of tert-butyl 2-aminoacetate with benzaldehyde in a suitable solvent like methanol (B129727). The reaction is typically stirred at room temperature to facilitate the formation of the imine through the elimination of water. rsc.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 64923-12-2 |

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

| Appearance | Not explicitly found in search results |

| Boiling Point | Not explicitly found in search results |

| Melting Point | Not explicitly found in search results |

Note: Specific physical properties like boiling and melting points for this exact compound were not available in the searched literature.

Historical Context and Evolution of Research in N-Alkylideneglycine Ester Chemistry

The chemistry of imines, or Schiff bases, dates back to the work of Hugo Schiff in 1864. However, the strategic use of N-alkylideneglycine esters, particularly as glycine equivalents for amino acid synthesis, saw significant development much later. A pivotal moment in this field was the work of O'Donnell and coworkers, who developed the asymmetric synthesis of amino acids via the alkylation of Schiff base esters of glycine. organic-chemistry.org

The "O'Donnell Amino Acid Synthesis" demonstrated that the benzophenone (B1666685) imines of glycine alkyl esters could be effectively monoalkylated under phase-transfer catalysis conditions. organic-chemistry.org This methodology provided a practical and efficient route to a wide variety of natural and unnatural amino acids. The use of a chiral phase-transfer catalyst allowed for the enantioselective synthesis of these valuable compounds. organic-chemistry.org The development of this chemistry highlighted the importance of the imine functionality in activating the α-carbon for C-C bond formation and the ester group in influencing reactivity and enabling product isolation. The choice of the ester, such as the tert-butyl ester, became a crucial aspect of the synthetic strategy, offering advantages in terms of reaction control and ease of deprotection. organic-chemistry.org

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

tert-butyl 2-(benzylideneamino)acetate |

InChI |

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)10-14-9-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 |

InChI Key |

HEKNBQQSYXRRQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN=CC1=CC=CC=C1 |

Origin of Product |

United States |

Reactivity and Reaction Pathways of Tert Butyl 2 Benzylideneamino Acetate

Nucleophilic Addition Reactions to the Imine Carbon

The carbon-nitrogen double bond (imine) in tert-butyl 2-(benzylideneamino)acetate is polarized, rendering the imine carbon electrophilic and susceptible to attack by various nucleophiles.

Organometallic reagents are a fundamental class of nucleophiles that readily add to the imine carbon of glycine (B1666218) Schiff bases, providing a direct route to α-amino acid derivatives.

Grignard and Organolithium Reagents: These highly reactive organometallic compounds, such as n-butyllithium, are powerful nucleophiles and strong bases. wikipedia.org They readily attack the imine carbon to form a new carbon-carbon bond, yielding, after hydrolysis, α-substituted amino acid esters. Due to their high reactivity, these reactions are often performed at low temperatures to minimize side reactions. The general mechanism involves the nucleophilic addition of the alkyl or aryl group from the organometallic reagent to the imine carbon, followed by protonation of the resulting nitrogen anion during aqueous workup.

Organozinc Reagents: Organozinc compounds are generally less reactive than their Grignard or organolithium counterparts, which can allow for greater functional group tolerance. wikipedia.org The addition of dialkylzinc reagents to imines, including N-benzylidene derivatives, can be catalyzed by chiral ligands to achieve high enantioselectivity. organic-chemistry.org For instance, the addition of organozinc reagents to imines derived from 2-pyridinecarboxaldehyde (B72084) has been shown to proceed with excellent diastereoselectivity. researchgate.net The use of mixed organozinc compounds in multicomponent Mannich-type reactions has also been described, providing a straightforward method for preparing α-branched amines. nih.gov

Table 1: Examples of Organometallic Additions to Imines

| Organometallic Reagent | Imine Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Grignard Reagents (RMgX) | Glycine Schiff Bases | α-Substituted Amino Acid Esters | Highly reactive, forms C-C bond |

| Organolithium Reagents (RLi) | Glycine Schiff Bases | α-Substituted Amino Acid Esters | Strong nucleophiles and bases wikipedia.org |

| Organozinc Reagents (R₂Zn) | N-Acyl Imines | N-Alkylated Formamides | Amenable to asymmetric catalysis organic-chemistry.org |

The reduction of the imine double bond is a common method to produce the corresponding secondary amine, N-benzylglycine tert-butyl ester.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of the C=N bond. The reaction involves the transfer of a hydride ion to the electrophilic imine carbon, followed by protonation of the nitrogen.

Catalytic Transfer Hydrogenation: This method offers a milder alternative to direct hydrogenation with H₂ gas. It involves the use of a hydrogen donor, such as 2-propanol or 1,4-cyclohexadiene, in the presence of a metal catalyst. nih.govnih.gov Ruthenium and osmium complexes with N-heterocyclic carbene ligands have been shown to be effective catalysts for the transfer hydrogenation of various imines, including N-benzylideneaniline, a structurally related compound. researchgate.net The reaction proceeds via the transfer of hydrogen from the donor to the imine substrate, mediated by the metal complex.

The addition of a cyanide source to the imine functionality of this compound is a form of the Strecker reaction, which yields α-aminonitriles. These products are valuable precursors to α-amino acids. While traditional methods often use highly toxic reagents like hydrogen cyanide (HCN) or metal cyanides, modern approaches utilize safer cyanide sources. Tert-butyl isocyanide has emerged as a viable and safer alternative cyanide source for the cyanation of various substrates, including the 1,6-conjugate addition to para-quinone methides. researchgate.net The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which activates the imine towards nucleophilic attack by the isocyanide. researchgate.netnih.gov

Reactions Involving the Alpha-Carbon Nucleophilicity (Enolate and Azomethine Ylide Formation)

The α-carbon of this compound, situated between the ester carbonyl and the imine nitrogen, possesses acidic protons. Deprotonation at this position by a suitable base generates a stabilized carbanion, which can exist as a resonance-stabilized enolate or participate in the formation of an azomethine ylide. This nucleophilic α-carbon is a key feature for various carbon-carbon bond-forming reactions.

The enolate generated from this compound is an excellent nucleophile for Michael (or conjugate) addition reactions. youtube.com In this process, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). This reaction is a powerful tool for the construction of carbon-carbon bonds and the synthesis of complex molecules.

The reaction is typically initiated by a base, such as potassium tert-butoxide, which deprotonates the α-carbon. nih.gov The resulting enolate then attacks the Michael acceptor. Asymmetric versions of this reaction have been developed using chiral phase-transfer catalysts, enabling the synthesis of optically active products. The tandem conjugate addition of organometallic reagents to enones followed by trapping the resulting metal enolate is a well-established strategy. nih.gov For example, dialkylzinc additions to cyclic enones can be followed by a reaction of the zinc enolate with an imine in a Mannich-type reaction. nih.gov

Table 2: Michael Addition of Glycine Enolate to α,β-Unsaturated Ketones

| Enolate Source | Michael Acceptor | Catalyst/Base | Product Type | Diastereoselectivity/Enantioselectivity |

|---|---|---|---|---|

| Glycine Schiff Base | Cyclic Enones | Dialkylzinc/Chiral Ligand | Functionalized Cyclic Ketones | High diastereoselectivity nih.gov |

| Malonates | α,β-Unsaturated Ketones | (R,R)-DPEN | Adducts | Moderate to excellent enantiopurity nih.gov |

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. researchgate.netnih.gov In the context of this compound, its enolate acts as the active hydrogen component, reacting with another imine (a pre-formed Schiff base or one generated in situ) in what is known as a Mannich-type reaction. This reaction is a cornerstone for the synthesis of β-amino carbonyl compounds, which are precursors to α,β-diamino acids. nih.gov

Catalytic asymmetric Mannich reactions of glycine Schiff bases have been extensively studied. nih.govrsc.orgnih.gov Copper(I) complexes with chiral ligands, for example, have proven effective in catalyzing the addition of glycine Schiff base enolates to ketimines, affording chiral syn-α,β-diamino acid derivatives with high yields and excellent stereoselectivities. researchgate.netacs.org The reaction proceeds through the formation of a chiral metal enolate, which then attacks the electrophilic imine carbon of the reaction partner in a highly controlled manner.

Aza-Henry (Nitro-Mannich) Reactions

The aza-Henry reaction, also known as the nitro-Mannich reaction, is a carbon-carbon bond-forming reaction that involves the nucleophilic addition of a nitroalkane to an imine. acs.org This process is of significant synthetic value as it generates β-nitro amines, which are versatile precursors to 1,2-diamines and α-amino acids. acs.org

In this context, this compound serves as the electrophilic imine component. The reaction is typically promoted by a base, which deprotonates the nitroalkane to form a nitronate anion. This nucleophile then attacks the electrophilic carbon of the imine bond. The reaction can also be catalyzed by Lewis acids, which coordinate to the imine nitrogen, thereby increasing its electrophilicity and facilitating the nucleophilic attack. rsc.org Chiral catalysts, including bifunctional thioureas or metal complexes, have been developed to achieve high levels of enantioselectivity. rsc.orgkhanacademy.org While imines protected with electron-withdrawing groups (like Boc or phosphinoyl groups) often show enhanced reactivity, the Schiff base of tert-butyl aminoacetate is a competent substrate for this transformation. rsc.org

The general reaction pathway is outlined below:

Scheme 1: General Aza-Henry Reaction PathwayDetailed research findings for analogous systems are presented in the table below.

Table 1: Representative Aza-Henry (Nitro-Mannich) Reactions with N-Protected Imines

| Imine Substrate | Nitroalkane | Catalyst | Solvent | Temp (°C) | Yield (%) | Ref. |

| N-(Benzylidene)methanesulfonamide | Nitromethane | Thiourea derivative | Toluene (B28343) | -20 | 97 | rsc.org |

| tert-Butyl (4-chlorobenzylidene)carbamate | Methyl 4-nitrobutanoate | Quinidine derivative | Toluene | -40 | 95 | anu.edu.au |

| N-Phosphinoyl-1-phenylethan-1-imine | Nitroethane | Thiourea derivative | CH₂Cl₂ | RT | 91 | rsc.org |

| N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide | Nitromethane | (R)-BINOL-Ti(OⁱPr)₄ | CH₂Cl₂ | 0 | 99 | rsc.org |

Aza-Morita-Baylis-Hillman Reactions

The aza-Morita-Baylis-Hillman (aza-MBH) reaction is a three-component coupling reaction between an imine, an activated alkene (such as an acrylate, acrylonitrile, or vinyl ketone), and a nucleophilic catalyst. wikipedia.org This atom-economical process forms highly functionalized allylic amines. wikipedia.org The reaction is typically catalyzed by tertiary amines (e.g., DABCO) or tertiary phosphines. illinois.edu

In the aza-MBH reaction, this compound acts as the imine electrophile. The established mechanism involves the initial conjugate addition of the nucleophilic catalyst to the activated alkene, generating a zwitterionic enolate intermediate. mdpi.com This intermediate then acts as the nucleophile, adding to the imine carbon of this compound. wikipedia.orgmdpi.com The final step is a proton transfer and elimination of the catalyst, which regenerates the catalyst and yields the α-methylene-β-amino ester product. wikipedia.org The rate-determining step is often the proton transfer, and the reaction can be accelerated by protic additives. wikipedia.org

Scheme 2: General Aza-Morita-Baylis-Hillman Reaction

The table below summarizes typical conditions for this transformation.

Table 2: Representative Conditions for Aza-Morita-Baylis-Hillman Reactions

| Imine Electrophile | Activated Alkene | Catalyst | Solvent | Temp (°C) | Product Type | Ref. |

| N-Tosylimine | Methyl vinyl ketone | Triphenylphosphine | Toluene | -15 | Allylic Amine | wikipedia.org |

| N-Boc-ketimine | Methyl vinyl ketone | Chiral Amine | CH₂Cl₂ | -20 | 3-Aminooxindole | nih.gov |

| N-Sulfonylimine | Methyl acrylate | DABCO | THF | RT | Allylic Amine | illinois.edu |

| N-Benzylidene-benzenesulfonamide | Acrylonitrile | PPh₃ | CH₂Cl₂ | RT | Allylic Amine | wikipedia.org |

Aldol-Type Cascades and Related C-C Bond Formations

This compound is a widely used glycine equivalent for the synthesis of α-amino acids. The methylene (B1212753) protons α to the ester carbonyl are acidic and can be removed by a base to form a nucleophilic enolate. acs.orgresearchgate.net This enolate can then participate in aldol-type additions with aldehyde or ketone electrophiles. acs.orgnih.gov This reaction provides a direct route to β-hydroxy-α-amino acid derivatives, which are important structural motifs in many biologically active molecules. acs.org

The reaction is typically performed by treating the glycine imine with a base (such as LDA or a metal alkoxide) to generate the enolate, followed by the addition of the carbonyl compound. The stereochemical outcome of the reaction (syn vs. anti) can often be controlled by the choice of metal counterion, base, and reaction conditions. While early examples using cinchona alkaloids as catalysts showed low enantioselectivity, significant progress has been made in developing asymmetric variants. nih.gov These reactions represent a key C-C bond formation strategy, extending beyond simple alkylations to the construction of more complex carbon skeletons. acs.orgresearchgate.net

Scheme 3: Aldol-Type Addition of this compound

The product, after hydrolysis of the imine, is a β-hydroxy-α-amino acid derivative.

Table 3: Aldol-Type Reactions of Glycine Schiff Bases

| Glycine Imine | Aldehyde | Base/Catalyst | Solvent | Temp (°C) | Product Diastereoselectivity | Ref. |

| N-(Diphenylmethylene)glycine t-butyl ester | Benzaldehyde (B42025) | Cinchona Alkaloid PTC | Toluene/H₂O | RT | syn:anti = 2:1 | nih.gov |

| N-(Diphenylmethylene)glycine ethyl ester | Isovaleraldehyde | LDA | THF | -78 | syn:anti = 98:2 | acs.org |

| N-Benzoyl-glycine methyl ester | Acetaldehyde | LiHMDS | THF | -78 | N/A | harvard.edu |

Alkynylation and Vinylation Reactions

The functionalization of this compound can also be achieved through alkynylation and vinylation reactions. These transformations can proceed through two main pathways. The first involves the addition of organometallic vinyl or alkynyl nucleophiles (e.g., Grignard reagents, organolithiums) to the electrophilic imine carbon. This 1,2-addition results in the formation of α,β-unsaturated amino acid precursors after hydrolysis.

Alternatively, the glycine enolate derived from this compound can act as a nucleophile and react with suitable vinyl or alkynyl electrophiles. This pathway is analogous to the alkylation reactions of glycine imines, where an sp²- or sp-hybridized carbon acts as the electrophilic center. For example, α-vinylation can be achieved by reacting silyl (B83357) ketene (B1206846) acetals (as ester equivalents) with vinyl carbocations generated in situ. acs.org While specific examples with this compound are not prevalent, the fundamental reactivity patterns of glycine enolates and imines suggest these transformations are feasible.

Table 4: Representative C-C Bond Formations with sp² and sp Electrophiles

| Nucleophile | Electrophile | Catalyst/Reagent | Product Type | Reaction Type | Ref. |

| Silyl Ketene Acetal | Vinyl Tosylate | Li⁺[B(C₆F₅)₄]⁻ | α-Vinyl Ester | Vinylation | acs.org |

| Glycine Imine Enolate | Allyl Acetate (B1210297) | Pd(0) / Chiral PTC | α-Allyl Amino Acid | Allylation | researchgate.net |

| Grignard Reagent (R-MgBr) | Imine | N/A | Secondary Amine | 1,2-Addition | General |

| Organolithium (R-Li) | Imine | N/A | Secondary Amine | 1,2-Addition | General |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound is a valuable substrate for both [3+2] and [4+2] cycloaddition processes, leading to the formation of five- and six-membered nitrogen-containing heterocycles.

Stereoselective [3+2] Cycloadditions via Azomethine Ylides (e.g., N-Lithiated, N-Titanated Intermediates)

One of the most significant applications of this compound is its use as a precursor for azomethine ylides in [3+2] cycloaddition reactions. Treatment of the imine with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures results in deprotonation at the α-carbon, generating an N-lithiated azomethine ylide. This ylide is a 1,3-dipole that can react with various dipolarophiles, such as α,β-unsaturated esters, to form substituted pyrrolidine (B122466) rings.

The stereochemical outcome of these cycloadditions can be controlled by the metal counterion and reaction temperature. Transmetalation of the N-lithiated ylide with titanium reagents, such as dichlorodiisopropoxytitanium (Ti(i-PrO)₂Cl₂), generates an N-titanated azomethine ylide. These N-titanated intermediates exhibit distinct reactivity and selectivity compared to their lithiated counterparts. For instance, in reactions with α,β-unsaturated esters, N-titanated ylides can selectively produce different stereoisomers (e.g., exo vs. endo adducts) or even regioisomers depending on the reaction temperature. At room temperature, exo cycloadducts are often formed exclusively, while at lower temperatures, endo or regioisomeric products can be obtained.

Table 5: [3+2] Cycloaddition of Azomethine Ylides from this compound

| Ylide Intermediate | Dipolarophile | Temp (°C) | Product(s) | Yield (%) | Ref. |

| N-Titanated | Methyl Acrylate | RT | 2,4-trans-4,5-cis (exo) | 71 | acs.org |

| N-Titanated | Methyl Acrylate | -78 | 2,4-cis-4,5-trans (endo) | 67 | acs.org |

| N-Titanated | tert-Butyl Crotonate | RT | 2,4-trans-4,5-cis (exo) | 68 | acs.org |

| N-Titanated | tert-Butyl Crotonate | -78 | Regioisomeric Adduct | 52 | acs.org |

| N-Lithiated | Methyl Acrylate | -78 → RT | 2,4-trans-4,5-cis (exo) | 66 | acs.org |

Diels-Alder Reactions and Related Hetero-Diels-Alder Processes

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. anu.edu.au In the hetero-Diels-Alder variant, one or more atoms in the diene or dienophile is a heteroatom. mdpi.com The C=N bond of an imine can function as a 2π component (an azadienophile) in reactions with conjugated dienes.

This compound can act as a dienophile in hetero-Diels-Alder reactions. It reacts with electron-rich dienes to furnish tetrahydropyridine (B1245486) derivatives. These reactions can be promoted thermally or by Lewis acid catalysis, which activates the imine towards cycloaddition by lowering the energy of its LUMO. mdpi.com This approach provides a convergent route to complex six-membered nitrogen heterocycles. While the imine derived from glycine ester is not the most reactive azadienophile, its participation in such cycloadditions is a fundamental aspect of its reactivity profile.

Scheme 4: Hetero-Diels-Alder Reaction

Table 6: Representative Hetero-Diels-Alder Reactions with Imines

| Diene | Dienophile (Imine) | Catalyst/Conditions | Product Type | Ref. |

| 2,3-Dimethyl-1,3-butadiene | N-Tosylimine | ZnCl₂ | Tetrahydropyridine | mdpi.com |

| Danishefsky's Diene | N-Arylimine | Yb(OTf)₃ | Dihydropyridinone | mdpi.com |

| Cyclopentadiene | N-Acylimine | Thermal | Bicyclic Amide | General |

| 1,3-Butadiene | N-(2,2,2-Trichloroethylidene)carboxamide | Thermal | Dihydro-1,3-oxazine | mdpi.com |

Electrocyclic Ring Closures of Extended Conjugated Schiff Bases

Electrocyclic reactions are a class of pericyclic reactions involving the intramolecular cyclization of a conjugated π-electron system to form a ring, creating a new sigma (σ) bond at the expense of one π-bond. libretexts.org The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules and depends on the number of π-electrons involved and whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions). youtube.commasterorganicchemistry.com

While this compound itself is not an extended conjugated system, it can be a precursor to more elaborate Schiff bases, such as 1-azatrienes. A 1-azatriene is a 6π-electron system analogous to a 1,3,5-hexatriene, where a nitrogen atom replaces one of the carbon atoms. Such systems can undergo a thermal 6π-electrocyclization to form a 1,2-dihydropyridine ring. acs.org

According to the principles of orbital symmetry for a 6π system under thermal conditions, the ring closure must proceed in a disrotatory fashion. masterorganicchemistry.com This means the terminal groups of the conjugated system rotate in opposite directions (one clockwise, one counter-clockwise) to allow for the constructive overlap of the lobes of the highest occupied molecular orbital (HOMO) to form the new σ-bond. libretexts.org For this to occur, the 1-azatriene must first adopt a thermodynamically less favorable s-cis, s-cis conformation to bring the ends of the π-system into proximity. nih.govntu.ac.uk The subsequent disrotatory cyclization leads to the formation of the dihydropyridine (B1217469) ring, a process that can be followed by further reactions, such as oxidation, to yield a stable aromatic pyridine (B92270) derivative. nih.gov This cascade sequence, initiated by the formation of an extended imine, demonstrates a powerful pathway for heterocycle synthesis. ntu.ac.ukresearchgate.net

The torquoselectivity, or the preference for one direction of rotation over the other, can be influenced by the presence of chiral centers within the molecule, allowing for diastereoselective ring closures. nih.gov Research into these reactions has demonstrated their utility in synthesizing substituted 1,6-dihydropyridines, including those with quaternary stereocenters, through cascade aza-Wittig/6π-electrocyclization sequences. nih.govresearchgate.net

Multi-Component Reactions (MCRs) and Domino Processes

This compound is a prominent substrate in multi-component reactions (MCRs) and domino (or cascade) processes, which are highly efficient strategies for synthesizing complex molecules in a single operation. nih.govarkat-usa.org These reactions combine three or more starting materials in one pot, minimizing waste and synthetic steps while maximizing molecular diversity and complexity. nih.gov

A primary application of this compound in MCRs is in the synthesis of N-heterocycles, particularly substituted pyrrolidines, via 1,3-dipolar cycloaddition reactions. researchgate.netmdpi.com In this process, the Schiff base, which is typically formed in situ from benzaldehyde and tert-butyl aminoacetate, serves as a stable precursor to a reactive intermediate known as an azomethine ylide. nih.govacs.org

The azomethine ylide is a 1,3-dipole that can react with a wide variety of dipolarophiles (typically electron-deficient alkenes) in a concerted [3+2] cycloaddition. nih.govresearchgate.net This three-component reaction (aldehyde, amino ester, and dipolarophile) is a powerful method for constructing the five-membered pyrrolidine ring with high regio- and diastereoselectivity. nih.govrsc.org The reaction allows for the creation of multiple new stereocenters in a single step. researchgate.net

The scope of this MCR is exceptionally broad, owing to the wide availability of the three components. Various aromatic and aliphatic aldehydes, different α-amino acid esters, and a diverse range of alkene-based dipolarophiles can be employed. This modularity enables the rapid generation of libraries of structurally diverse pyrrolidines, which are core motifs in many natural products and pharmaceutically active compounds. researchgate.netmdpi.com

Table 1: Scope of the Three-Component Synthesis of Pyrrolidines via Azomethine Ylide Cycloaddition

| Aldehyde Component | Amino Ester Component | Dipolarophile | Product (Pyrrolidine Derivative) | Typical Yield |

| Benzaldehyde | Tert-butyl glycinate (B8599266) | N-Phenylmaleimide | Substituted Spiropyrrolidine | High |

| 4-Nitrobenzaldehyde | Methyl glycinate | Diethyl fumarate | Functionalized Proline derivative | Good to High |

| 2-Naphthaldehyde | Ethyl sarcosinate | Dimethyl maleate | Highly substituted pyrrolidine | Good |

| Cinnamaldehyde | Tert-butyl glycinate | Acrylonitrile | Vinyl-substituted pyrrolidine | Moderate |

| Furan-2-carbaldehyde | Methyl glycinate | Methyl acrylate | Heterocyclic-substituted pyrrolidine | Good to High |

In the context of domino or cascade reactions, this compound is not merely a starting material but a crucial intermediate that triggers a sequence of subsequent bond-forming events. researchgate.netnih.gov The initial formation of the Schiff base is the first step in a longer, orchestrated reaction cascade that proceeds without the isolation of intermediates. arkat-usa.org

The most prominent example is the aforementioned 1,3-dipolar cycloaddition. The entire process can be viewed as a domino reaction:

Step 1 (Condensation): Benzaldehyde and tert-butyl aminoacetate react to form the intermediate, this compound.

Step 2 (Isomerization/Deprotonation): The Schiff base generates the azomethine ylide intermediate.

Step 3 (Cycloaddition): The ylide is trapped in situ by a dipolarophile to form the final heterocyclic product. acs.org

This sequence highlights the role of the Schiff base as a pivotal, transient species that connects the initial starting materials to the complex final product. In more advanced domino processes, the pyrrolidine ring formed in the initial cycloaddition can contain functional groups that participate in further intramolecular transformations, leading to even more complex polycyclic or spirocyclic architectures. mdpi.comorganic-chemistry.org For instance, pseudo-five-component reactions have been designed where the initial cycloadduct, formed from an azomethine ylide, spontaneously reacts with another equivalent of the aldehyde to generate a more complex butterfly-shaped molecule, demonstrating the power of this intermediate in intricate coupling sequences. nih.gov

Asymmetric Transformations and Stereocontrol in Reactions of Tert Butyl 2 Benzylideneamino Acetate

Chiral Auxiliaries in Diastereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. williams.edu After the desired stereocenter is set, the auxiliary is removed, yielding an enantiomerically enriched product. williams.edu This strategy relies on the auxiliary creating a sterically and/or electronically biased environment that favors the approach of a reagent from one specific face of the molecule. For glycine (B1666218) imine derivatives, the auxiliary is often attached to the nitrogen atom or as part of a larger, coordinated metal complex. osi.lvnih.gov

One of the most effective methods for controlling stereochemistry in reactions of glycine derivatives involves the use of N-tert-butanesulfinamide, a versatile chiral auxiliary developed by Ellman. osi.lvyale.edu Condensation of tert-butanesulfinamide with benzaldehyde (B42025) and tert-butyl glyoxylate (B1226380) would yield a chiral N-sulfinyl imine. The tert-butanesulfinyl group is highly effective at directing nucleophilic additions to the imine carbon and, more relevantly, to the α-carbon of the corresponding enolate. researchgate.netnih.govresearchgate.net The stereochemical outcome is generally rationalized by a rigid, six-membered ring transition state model involving chelation between the enolate's oxygen, a metal cation (like Li⁺ or Mg²⁺), and the sulfinyl oxygen. researchgate.net The bulky tert-butyl group on the sulfur atom sterically blocks one face of the enolate, forcing the electrophile to approach from the less hindered face, thus leading to high diastereoselectivity. researchgate.net

Another powerful approach involves the use of chiral transition metal complexes where the glycine Schiff base acts as a ligand. For instance, Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand, such as (S)-o-[N-(N-benzylprolyl)amino]benzophenone ((S)-BPB), serve as effective chiral glycine enolate equivalents. nih.gov These complexes undergo highly diastereoselective Michael addition reactions with various acceptors at room temperature in the presence of non-chelating organic bases. nih.gov The stereoselectivity in these systems is controlled by the topography of the chiral ligand, which dictates the accessibility of the planar Ni(II) complex to the Michael acceptor. nih.gov

Chiral auxiliaries are also instrumental in controlling the stereochemistry of cycloaddition reactions. While tert-butyl 2-(benzylideneamino)acetate itself can act as a 1,3-dipole precursor (an azomethine ylide) for [3+2] cycloadditions, attaching a chiral auxiliary allows for diastereoselective control. N-acyloxazolidinones, known as Evans auxiliaries, are classic examples used to direct Diels-Alder cycloadditions, establishing a predictable stereochemical outcome. williams.eduacs.org

In the context of glycine imines, an N-tert-butanesulfinyl group can similarly control the facial selectivity of cycloaddition reactions. researchgate.net When the imine is converted into an azomethine ylide, the chiral sulfinyl group directs the approach of the dipolarophile to the less sterically hindered face of the ylide. researchgate.net This methodology has been successfully applied to the synthesis of highly substituted, enantiomerically enriched pyrrolidines. nih.gov The stereochemical outcome is dependent on the configuration of the sulfinyl auxiliary, allowing access to different product diastereomers by choosing the appropriate (R)- or (S)-sulfinamide. nih.govresearchgate.net

Catalytic Asymmetric Induction

Catalytic asymmetric synthesis represents a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Both chiral metal complexes and small organic molecules (organocatalysts) have been successfully employed to catalyze stereoselective reactions involving this compound and related glycine imines. nih.govnih.gov

Chiral metal complexes are highly effective catalysts for a variety of asymmetric transformations of glycine imines. Silver-catalyzed [3+2] cycloaddition reactions of glycine aldimino esters with other imines have been developed to produce chiral imidazolidines. thieme-connect.com In these reactions, a silver acetate (B1210297) (AgOAc) precursor combined with a chiral phosphine (B1218219) ligand, such as DTBM-Segphos, forms the active catalyst. The choice of ligand and a basic additive was found to be crucial for controlling the diastereoselectivity of the product. thieme-connect.com

Chiral Ni(II) complexes can function not only as stoichiometric chiral auxiliaries but also in catalytic systems. nih.govbioorganica.org.ua Furthermore, chiral N,N'-dioxide ligands complexed with magnesium triflate (Mg(OTf)₂) have been shown to catalyze the asymmetric thieme-connect.comacs.org-rearrangement of ammonium (B1175870) ylides generated in situ from glycine derivatives. This protocol provides efficient access to anti-α-amino acid derivatives with high yields and excellent stereoselectivities (up to >19:1 dr and 98.5:1.5 er). nih.gov Copper(I) complexes with chiral ligands like TF-BiphamPhos have also been used for asymmetric approaches to unnatural α-amino acid derivatives. acs.org

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of glycine imines. Among the various strategies, phase-transfer catalysis (PTC) is particularly well-suited for the alkylation of this compound and its widely studied analog, the tert-butyl glycinate-benzophenone Schiff base. nih.govacs.orgunimi.it In this method, a chiral quaternary ammonium salt, typically derived from Cinchona alkaloids, transports the glycine enolate (generated by a strong aqueous base like 50% KOH) into an organic phase where it reacts with an alkylating agent. uni-giessen.dedntb.gov.ua The chiral environment created by the catalyst's complex with the enolate ensures that the alkylating agent approaches from a specific face, leading to high enantioselectivity. acs.orgdntb.gov.ua The structure of the catalyst, particularly the substituents on the nitrogen atom and the Cinchona core, is critical for achieving high enantiomeric excess (ee). acs.orgnih.gov

The following table summarizes representative results for the asymmetric alkylation of the related tert-butyl glycinate-benzophenone Schiff base under phase-transfer conditions, highlighting the effectiveness of this approach.

| Catalyst | Alkylating Agent (R-X) | Solvent | Yield (%) | ee (%) | Product Configuration |

|---|---|---|---|---|---|

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | PhCH₂Br | CH₂Cl₂ / 50% KOH | 95 | 99 | R |

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Allyl Bromide | CH₂Cl₂ / 50% KOH | 85 | 98 | R |

| N-Benzylcinchonidinium chloride | PhCH₂Br | CH₂Cl₂ / 50% KOH | 67 | 81 | R |

| (S)-(-)-2-(Hydroxy-diphenyl-methyl)-pyrrolidine | PhCH₂Br | Toluene (B28343) / 50% aq. NaOH | 95 | 92 | Not Specified |

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (with Triton X-100) | 4-ClC₆H₄CH₂Br | 1M KOH (aq) | 91 | 98 | R |

Data adapted from studies on the closely related tert-butyl glycinate-benzophenone Schiff base. uni-giessen.denih.gov

Beyond PTC, other organocatalytic strategies, such as conjugate additions catalyzed by chiral amino alcohols, have been shown to be effective for glycine imines, demonstrating the broad utility of organocatalysis in these transformations. acs.org

The stereochemical outcome of asymmetric reactions involving this compound is highly sensitive to a range of factors. The precise control over these variables is key to achieving high levels of selectivity.

Key factors influencing stereoselectivity include:

Catalyst/Auxiliary Structure: This is often the most critical factor. In PTC, subtle changes to the chiral quaternary ammonium salt, such as the N-substituent, can dramatically alter the enantioselectivity. acs.orgunimi.it Similarly, the steric and electronic properties of the chiral auxiliary dictate the degree and sense of diastereoselection. researchgate.netresearchgate.net

Metal and Ligand: In metal-catalyzed reactions, the choice of both the metal center (e.g., Ag, Ni, Mg) and the chiral ligand (e.g., phosphine, N,N'-dioxide) is crucial. The coordination geometry of the resulting complex defines the chiral pocket in which the reaction occurs. nih.govthieme-connect.com

Solvent: The solvent can influence the aggregation state of reagents and the conformation of the catalyst-substrate complex. In PTC, the choice of the organic solvent affects the solubility of the ion pair and can impact selectivity. uni-giessen.de In some cases, reactions can even be performed in aqueous media without organic solvents. dntb.gov.ua

Base and Additives: The nature of the base used to generate the enolate (e.g., KOH, NaH) and the presence of additives can significantly affect the reaction. nih.govuni-giessen.de In some silver-catalyzed cycloadditions, a basic additive like Na₂CO₃ is essential for achieving good stereoselectivity. thieme-connect.com

Temperature: Lower reaction temperatures generally lead to higher selectivity by enhancing the energy difference between the diastereomeric transition states. However, this can also lead to lower reaction rates. bioorganica.org.ua

A notable feature of modern asymmetric synthesis is the development of stereodivergent methods, which allow for the selective synthesis of any desired stereoisomer of a product from the same set of starting materials by simply changing the catalyst or reaction conditions. acs.org For example, in silver-catalyzed cycloadditions of glycine imines, the appropriate choice of chiral ligand and basic additive can permit the synthesis of either diastereomer of the product. thieme-connect.com Similarly, in diastereoselective additions to N-tert-butanesulfinyl imines, a switch in facial selectivity can sometimes be achieved by changing the organometallic reagent (e.g., Grignard vs. organolithium) and the solvent. researchgate.net This level of control greatly enhances the synthetic utility of this compound as a precursor for complex chiral molecules.

Control of Regioselectivity and Stereoselectivity in Cycloadditions and Other Transformations

The strategic control of regioselectivity and stereoselectivity in reactions involving this compound is paramount for its application in the synthesis of complex, stereochemically defined molecules. As a versatile precursor, particularly for azomethine ylides in 1,3-dipolar cycloadditions, the ability to direct the orientation and spatial arrangement of newly formed bonds is crucial. Research has focused on various strategies, including the use of additives, chiral auxiliaries, and catalytic systems, to achieve high levels of control.

In the context of 1,3-dipolar cycloadditions, the azomethine ylide generated from this compound possesses two nucleophilic carbons. beilstein-journals.org This duality means that its reaction with an unsymmetrical dipolarophile can potentially lead to two different regioisomers. beilstein-journals.org The regiochemical outcome is often governed by a delicate interplay of electronic and steric factors in the transition state.

Detailed studies on analogous systems have revealed that reaction conditions can be manipulated to favor the formation of a single regioisomer. For instance, the choice of solvent and the presence of specific additives can reverse the inherent regioselectivity of the cycloaddition. nih.govresearchgate.net In some cases, the addition of water can promote the formation of one regioisomer through intermolecular hydrogen bonding that stabilizes a specific transition state, while sterically hindering the alternative pathway. beilstein-journals.orgnih.gov Conversely, the introduction of an acid additive, such as 4-nitrobenzoic acid, can reverse this preference, leading to the complementary regioisomer. nih.govresearchgate.net This switchable selectivity offers a powerful tool for synthetic chemists to access different structural scaffolds from the same set of starting materials.

The table below illustrates the influence of additives on the regioselectivity of a representative 1,3-dipolar cycloaddition reaction involving an azomethine ylide precursor, benzylamine, and a dipolarophile.

Table 1: Effect of Additives on Regioselectivity in a 1,3-Dipolar Cycloaddition

| Entry | Solvent | Additive | Time (h) | Combined Yield (%) | Regioisomeric Ratio (A:B) |

|---|---|---|---|---|---|

| 1 | EtOH | None | 24 | 20 | 50:50 |

| 2 | EtOH | H₂O (1:1) | 24 | 50 | 75:25 |

| 3 | CH₃CN | H₂O (1:1) | 24 | 85 | 90:10 |

| 4 | EtOH | 4-Nitrobenzoic acid | 24 | 65 | 30:70 |

Data is based on analogous systems and serves to illustrate the principle of additive-controlled regioselectivity. nih.govresearchgate.net

Beyond regiocontrol, achieving high stereoselectivity is a central goal in the application of this compound in asymmetric synthesis. The ester group in α-imino esters like the target compound activates the C=N double bond, making it more susceptible to nucleophilic attack. beilstein-journals.org This reactivity is harnessed in various transformations, including reductions and Mannich-type reactions, to produce chiral α-amino acid derivatives. beilstein-journals.orgnih.gov

Stereocontrol is typically achieved through two primary strategies: catalyst control and substrate control. In catalyst-controlled reactions, a chiral catalyst, such as a chiral phosphoric acid or a chiral primary amine, creates a chiral environment that influences the trajectory of the reacting partners. acs.org This approach forces the reaction to proceed through a lower-energy transition state for one stereoisomer, leading to high enantiomeric or diastereomeric excess. For example, iminium catalysis using chiral primary amines has been shown to be effective in guiding the stereoselective addition of nucleophiles to α,β-unsaturated systems. beilstein-journals.org

Substrate-controlled methods involve the temporary attachment of a chiral auxiliary to the imine nitrogen. This auxiliary sterically directs the approach of the incoming nucleophile to one of the two faces of the imine, thereby controlling the configuration of the newly formed stereocenter. Chiral N-phosphinyl and N-tert-butylsulfinyl groups are common auxiliaries that have proven highly effective in directing the stereochemical outcome of reductions and additions to the C=N bond, often achieving excellent diastereoselectivities (up to 99:1). beilstein-journals.orgnuph.edu.ua The chiral auxiliary can typically be removed easily in a subsequent step to reveal the desired enantiomerically enriched product. beilstein-journals.org

The following table summarizes results from the asymmetric reduction of various chiral N-phosphinyl α-imino esters, demonstrating the efficacy of the substrate-control strategy in achieving high diastereoselectivity.

Table 2: Asymmetric Reduction of Chiral N-Phosphinyl α-Imino Esters

| Entry | Substrate (Aryl Group) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | Phenyl | 95 | 99:1 |

| 2 | 4-Methylphenyl | 98 | 99:1 |

| 3 | 4-Methoxyphenyl | 96 | 99:1 |

| 4 | 4-Chlorophenyl | 97 | 98:2 |

| 5 | 2-Naphthyl | 94 | 99:1 |

Data is derived from studies on analogous α-imino ester systems to showcase the high levels of stereocontrol achievable. beilstein-journals.org

Mechanistic Investigations of Reactions Involving Tert Butyl 2 Benzylideneamino Acetate

Computational Chemistry Approaches

Computational studies, particularly those employing Density Functional Theory (DFT), are powerful for mapping reaction pathways and understanding electronic effects. Such studies on related glycine-Schiff base complexes have been performed to understand electronic structure and stability, but specific calculations for the reaction pathways of Tert-butyl 2-(benzylideneamino)acetate are absent from the literature.

Molecular Orbital Studies for Electronic Effects and Reactivity Predictions

Frontier molecular orbital (HOMO-LUMO) analysis is a common computational technique to predict the reactivity and electronic behavior of molecules. While DFT studies on various Schiff bases often include such analyses to explain their properties, a specific molecular orbital study predicting the electronic effects and reactivity of this compound is not available.

Experimental Mechanistic Probes

Experimental methods, such as kinetic studies, are fundamental to determining reaction mechanisms and validating computational models.

Kinetic Studies and Rate Law Determination

Kinetic analysis provides empirical data on how reaction rates are affected by reactant concentrations, allowing for the determination of the rate law and offering insights into the reaction mechanism. A search of the scientific literature did not yield any kinetic studies or rate law determinations for reactions specifically involving this compound. Studies on analogous systems, like the 1,3-anionic cycloaddition of different Schiff bases, have been conducted, but this data cannot be extrapolated to the title compound.

Isotope Labeling Experiments (e.g., Deuteration Studies)

Isotope labeling experiments, particularly those involving deuterium (B1214612), are powerful tools for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. In the context of reactions involving this compound and related α-imino esters, deuteration studies have been instrumental in confirming the formation of key intermediates.

One of the primary applications of deuteration studies in this area is to provide evidence for the deprotonation of the α-carbon, a critical step in the formation of the corresponding carbanion and the subsequent azomethine ylide. When reactions are carried out in the presence of a deuterium source, such as deuterated methanol (B129727) (CH₃OD) or deuterochloroform (CDCl₃), the exchange of the α-proton for a deuterium atom can be monitored, typically by ¹H NMR spectroscopy or mass spectrometry.

For instance, in studies on related N-benzylidene glycine (B1666218) esters, the treatment of the imine with a base in a deuterated solvent leads to the disappearance of the α-proton signal in the ¹H NMR spectrum and the appearance of a new signal corresponding to the deuterated species. This H-D exchange provides direct evidence for the formation of an enolized intermediate, which is in equilibrium with the carbanionic form. This carbanion is a key resonance structure of the subsequently formed 1,3-dipole, the azomethine ylide. The rate of this deuterium exchange can also provide valuable information about the acidity of the α-proton and the stability of the resulting carbanion.

A hypothetical deuteration experiment involving this compound could be designed as follows:

| Step | Procedure | Expected Observation | Mechanistic Implication |

| 1 | Dissolve this compound in a suitable aprotic solvent. | A clear solution is formed. | - |

| 2 | Add a catalytic amount of a non-nucleophilic base (e.g., DBU). | No significant change. | - |

| 3 | Introduce a deuterium source (e.g., CD₃OD). | Gradual decrease in the intensity of the α-CH₂ proton signal in the ¹H NMR spectrum. | Confirms the abstraction of the α-proton by the base. |

| 4 | Quench the reaction after a specific time and analyze by mass spectrometry. | Detection of a molecular ion peak corresponding to the mass of the mono-deuterated product. | Provides definitive evidence of deuterium incorporation at the α-position. |

Such experiments are crucial for substantiating proposed reaction mechanisms that proceed through carbanionic or ylidic intermediates.

Characterization and Role of Reactive Intermediates (e.g., Azomethine Ylides, Carbanions, Imine Cations, Radical Intermediates)

The reactions of this compound are characterized by the formation of several key reactive intermediates that dictate the course and outcome of the chemical transformation.

Azomethine Ylides: The most significant reactive intermediates generated from this compound are azomethine ylides. These are 1,3-dipolar species with a positive charge on the nitrogen atom and a negative charge delocalized over the two adjacent carbon atoms. They are typically formed by the deprotonation of the α-carbon of the imine ester by a base. The resulting anion then exists in resonance with the ylide structure.

The geometry of the azomethine ylide plays a crucial role in the stereochemical outcome of subsequent reactions, particularly in 1,3-dipolar cycloadditions. There are generally three possible geometries: W-shaped, U-shaped, and S-shaped. The specific geometry adopted is influenced by factors such as the substituents on the imine, the presence of metal chelates, and the reaction conditions. These ylides are highly reactive and readily participate in cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like pyrrolidines.

Carbanions: The formation of a carbanion at the α-position is the initial and critical step in the generation of the azomethine ylide. This carbanion is formed by the abstraction of a proton by a base. The negative charge on the carbon is stabilized by the adjacent ester group through resonance. Carbanions are potent nucleophiles and can participate in a variety of reactions. In the context of this compound chemistry, the carbanion is best viewed as a resonance contributor to the more stable and reactive azomethine ylide.

Imine Cations: While less commonly discussed for this specific substrate, the protonation or alkylation of the imine nitrogen would lead to the formation of an iminium cation. This would increase the acidity of the α-protons, facilitating their removal by even weak bases to generate the azomethine ylide. In certain acid-catalyzed reactions, the transient formation of an imine cation could be a key step in activating the substrate.

Radical Intermediates: The involvement of radical intermediates in the mainstream reactions of this compound is not a commonly proposed mechanism. Most of its chemistry is explained through ionic pathways involving the aforementioned intermediates. However, under specific conditions, such as photolysis or in the presence of radical initiators, single-electron transfer (SET) processes could potentially lead to the formation of radical ions. Such pathways are not typical for the synthetically useful reactions of this compound.

The interplay between these intermediates is summarized in the following table:

| Intermediate | Formation | Role in Reaction |

| Azomethine Ylide | Deprotonation of the α-carbon of the imine. | Acts as a 1,3-dipole in cycloaddition reactions. |

| Carbanion | Abstraction of the α-proton by a base. | Nucleophilic species; a resonance contributor to the azomethine ylide. |

| Imine Cation | Protonation or alkylation of the imine nitrogen. | Activates the α-position for deprotonation. |

| Radical Intermediate | Hypothetically via single-electron transfer processes. | Not a commonly invoked intermediate in the standard chemistry of this compound. |

Synthetic Utility and Applications in Complex Molecule Synthesis

Precursors to Non-Proteinogenic Alpha-Amino Acid Derivatives and Peptidomimetics

Tert-butyl 2-(benzylideneamino)acetate is a valuable precursor for the synthesis of non-proteinogenic α-amino acids, which are crucial components in the development of peptidomimetics and other biologically active molecules. nih.govnih.govnih.govwikipedia.org The tert-butyl ester group provides steric hindrance that protects the carboxylic acid from nucleophilic attack, while the benzylidene imine activates the α-carbon for various C-C bond-forming reactions. google.com This dual functionality allows for the controlled introduction of diverse side chains, leading to a wide array of unnatural amino acid derivatives. researchgate.net

One common strategy involves the alkylation of the enolate derived from this compound. Treatment with a strong base, such as lithium diisopropylamide (LDA), generates a stabilized carbanion that can react with various electrophiles (e.g., alkyl halides, aldehydes, and Michael acceptors). Subsequent hydrolysis of the imine and deprotection of the tert-butyl ester yield the desired non-proteinogenic α-amino acid. This methodology has been successfully employed to synthesize a range of α-substituted and α,α-disubstituted amino acids.

Furthermore, this compound is instrumental in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.govresearchgate.net By incorporating non-proteinogenic amino acids derived from this compound, researchers can design peptidomimetics with constrained conformations, novel side chains, and modified backbones. These modifications can lead to increased receptor affinity and selectivity, as well as resistance to enzymatic degradation. nih.gov

Table 1: Examples of Non-Proteinogenic Amino Acids Synthesized from this compound

| Electrophile | Resulting Amino Acid Side Chain | Reference |

| Methyl iodide | -CH₃ (Alanine derivative) | researchgate.net |

| Benzyl bromide | -CH₂Ph (Phenylalanine derivative) | researchgate.net |

| Acetaldehyde | -CH(OH)CH₃ (Threonine derivative) | nih.gov |

| Acrylonitrile | -CH₂CH₂CN | researchgate.net |

Building Blocks for Nitrogen Heterocycles (e.g., Pyrrolidines, Quinolizidines, Benzoxazoles, Quinoxalinones)

The reactivity of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. nih.govsapub.orgresearchgate.net

Pyrrolidines: The [3+2] cycloaddition reaction of azomethine ylides generated from this compound with various dipolarophiles is a powerful method for constructing the pyrrolidine (B122466) ring system. google.comumich.edunih.govnih.govunibo.it The reaction can be catalyzed by various metal salts or Lewis acids, and the stereochemistry of the resulting pyrrolidine can often be controlled by the choice of catalyst and reaction conditions.

Quinolizidines: The synthesis of quinolizidine (B1214090) alkaloids and their derivatives can be achieved through multi-step sequences that utilize this compound as a key building block for introducing a nitrogen atom and a two-carbon unit.

Benzoxazoles: The reaction of this compound with ortho-aminophenols can lead to the formation of benzoxazole (B165842) derivatives. core.ac.ukorganic-chemistry.orgnih.govnih.govjocpr.com This transformation typically involves an initial condensation to form an intermediate that subsequently undergoes cyclization and aromatization to yield the benzoxazole core.

Quinoxalinones: this compound can be employed in the synthesis of quinoxalinone scaffolds. nih.govsapub.orgresearchgate.netnih.gov For instance, its reaction with ortho-phenylenediamines can lead to the formation of 3,4-dihydroquinoxalin-2(1H)-ones, which can be further functionalized.

Table 2: Heterocycles Synthesized Using this compound

| Heterocycle | Synthetic Strategy | Reference |

| Pyrrolidines | [3+2] Cycloaddition | google.comumich.edunih.govnih.govunibo.it |

| Benzoxazoles | Condensation with o-aminophenols | core.ac.ukorganic-chemistry.orgnih.govnih.govjocpr.com |

| Quinoxalinones | Condensation with o-phenylenediamines | nih.govsapub.orgresearchgate.netnih.gov |

Role as a Chiral Synthon in Natural Product Synthesis

In the realm of natural product synthesis, this compound can be utilized as a chiral synthon, particularly when combined with chiral auxiliaries or catalysts. nih.govnih.govmdpi.comrsc.org The introduction of chirality at the α-position of the glycine (B1666218) unit allows for the stereoselective synthesis of complex molecules containing chiral amino acid fragments.

One approach involves the use of a chiral phase-transfer catalyst to mediate the asymmetric alkylation of the enolate of this compound. This method has been successfully applied to the synthesis of enantiomerically enriched α-amino acids, which are valuable intermediates in the total synthesis of various natural products.

Furthermore, the diastereoselective reactions of chiral derivatives of this compound, where a chiral auxiliary is attached to the nitrogen atom, provide another avenue for asymmetric synthesis. The chiral auxiliary directs the approach of the electrophile, leading to the formation of a specific stereoisomer. Subsequent removal of the chiral auxiliary affords the desired enantiomerically pure compound.

Scaffold Diversity for the Generation of Molecular Libraries

The versatility of this compound makes it an ideal starting material for the generation of molecular libraries for high-throughput screening in drug discovery. nih.govchemrxiv.org Its ability to participate in a wide range of chemical reactions allows for the rapid and efficient synthesis of a large number of diverse compounds.

By employing combinatorial chemistry approaches, where different building blocks are systematically combined with this compound, libraries of compounds with varying substituents and structural motifs can be generated. For example, multicomponent reactions, such as the Ugi reaction, can be utilized to combine this compound, an aldehyde, an isocyanide, and a carboxylic acid in a single step to produce a diverse array of peptidomimetic structures. nih.gov

The resulting molecular libraries can then be screened against various biological targets to identify hit compounds with desired pharmacological activities. The structural information gained from these screens can guide the design and synthesis of more potent and selective drug candidates.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches in Imino Ester Synthesis and Reactivity

The principles of green chemistry are increasingly being applied to the synthesis of imino esters like Tert-butyl 2-(benzylideneamino)acetate to reduce environmental impact. A significant focus is the use of alternative energy sources, such as microwave irradiation, which can dramatically shorten reaction times and often improve yields compared to conventional heating methods. ajrconline.orglew.ro For instance, microwave-assisted synthesis of benzylidenamino compounds has been shown to be a rapid and highly efficient method. lew.ro

Another key green strategy is the development of solvent-free and catalyst-free reaction conditions. Research has demonstrated the efficient synthesis of N-nitrosamines using tert-butyl nitrite (B80452) under solvent, metal, and acid-free conditions, a principle that can be extended to other reactions involving similar reagents. uc.pt Furthermore, a novel and sustainable approach for the synthesis of tert-butyl esters involves the use of (Boc)2O under solvent-free and base-free conditions facilitated by electromagnetic milling. researchgate.net This method is particularly appealing for its eco-friendliness and applicability to sensitive molecules.

The choice of solvent is also a critical aspect of green chemistry. Tert-butyl acetate (B1210297) is being explored as a more sustainable reaction solvent for catalytic direct amidation reactions, offering improvements in safety and a better reaction scope for polar substrates compared to traditional non-polar solvents. rsc.org

| Reaction | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Synthesis of Benzylidenamino Compounds | Conventional Heating (Reflux) | Many hours | Typically lower | lew.ro |

| Microwave Irradiation | A few minutes | Often higher | ajrconline.orglew.ro |

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A major thrust in the chemistry of this compound is the development of novel catalytic systems to control stereoselectivity in its reactions, particularly for the synthesis of chiral α-amino acids. Asymmetric phase-transfer catalysis has emerged as a powerful tool for the enantioselective alkylation of the tert-butyl glycinate-benzophenone Schiff base, a close analog of the title compound. nih.gov

Chiral quaternary ammonium (B1175870) salts, such as O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, have been successfully employed to catalyze the alkylation of tert-butyl glycinate (B8599266) Schiff bases with various arylmethyl bromides under micellar conditions, achieving good yields and enantioselectivities. nih.gov The structure of the phase-transfer catalyst plays a crucial role, with catalysts derived from Cinchona alkaloids showing high selectivity and activity. core.ac.uk Modifications to the catalyst structure, such as the introduction of bulky substituents on the quinuclidinium core, have been shown to enhance enantioselectivity. core.ac.uk

Recent advancements include the development of palladium-catalyzed asymmetric α-benzylation of N-unprotected amino acid esters using a chiral aldehyde and a Lewis acid, providing a direct route to optically active α-benzyl amino acids. nih.gov These catalytic systems offer high yields and excellent enantioselectivities for a range of substrates, including tert-butyl esters of amino acids. nih.gov

| Catalyst | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Arylmethyl bromides | Good | 72-85 | nih.gov |

| (S,S)-3,4,5-trifluorophenyl-NAS bromide | Benzyl and allyl halides | Up to 99 | Up to 99 | researchgate.net |

Integration with Flow Chemistry and Automated Synthesis for Scalable Processes

To meet the industrial demand for amino acid derivatives, researchers are integrating the synthesis of compounds like this compound with continuous flow chemistry and automated synthesis platforms. Flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for straightforward scaling up. thieme-connect.de

The synthesis of active pharmaceutical ingredients often involves multi-step sequences that can be efficiently performed in continuous flow. thieme-connect.de For example, the in-situ hydrolysis of tert-butyl esters can be integrated into a one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives. uc.pt This demonstrates the potential for incorporating the deprotection of the tert-butyl ester of our title compound within a continuous flow process.

Furthermore, computer-assisted automated synthesis has been successfully applied to the preparation of substituted N-(carboxyalkyl)amino-acid tert-butyl ester derivatives. nih.gov Such automated systems can perform all synthetic processes, from mixing reactants to isolating the final product, unattended for extended periods. This technology is invaluable for synthesizing large libraries of derivatives for drug discovery and other applications.

Exploration of New Reactivity Modes and Unprecedented Transformations

Beyond its traditional use in alkylation and aldol-type reactions, researchers are exploring new reactivity modes of this compound and related imines. One promising area is their participation in cycloaddition reactions to construct complex heterocyclic scaffolds. For instance, an unprecedented stereoselective [3+2] cycloaddition of enantiopure N-tert-butanesulfinyl imines with arynes has been developed for the synthesis of cyclic sulfoximines. cas.cn While this example uses a sulfinyl imine, it highlights the potential for imino esters to act as partners in cycloaddition reactions.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent another exciting frontier. epfl.chresearchgate.net Transition-metal-catalyzed domino reactions of strained bicyclic alkenes have been developed to create multiple stereocenters in a single step. beilstein-journals.org The development of domino sequences involving this compound could provide rapid access to complex molecular architectures from simple starting materials. A novel [2+2+1] cycloaddition reaction employing N-tosylhydrazones, tert-butyl nitrite, and alkenes provides a general and practical route to isoxazolines, showcasing a new type of cycloaddition with a distinct mechanism. rsc.org

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. DFT calculations can provide valuable insights into molecular structure, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps, which are crucial for predicting chemical reactivity. beilstein-journals.org

Computational studies are being used to elucidate reaction mechanisms. For example, DFT calculations have been employed to study the mechanism of the Kolbe-Schmitt reaction, providing insights into the Gibbs free energy barriers of different reaction pathways. nih.gov In the context of catalysis, DFT can help in understanding the role of the catalyst and rationalizing the stereochemical outcome of asymmetric reactions. For instance, computational studies can be used to model the transition states in the asymmetric alkylation of glycine (B1666218) imines to predict which diastereomer will be favored.

Furthermore, computational chemistry is being used to challenge and confirm experimental findings regarding molecular structure. In the case of tetra-tert-butyl-s-indacene, DFT calculations of proton chemical shifts were used to confirm a bond-localized C2h symmetry, resolving a long-standing puzzle. nih.gov Such predictive power is invaluable for designing new experiments and catalysts for reactions involving this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing tert-butyl 2-(benzylideneamino)acetate?

- Answer : The compound is typically synthesized via a two-step process: (1) Protection of the amine group using tert-butyloxycarbonyl (Boc) chemistry, followed by (2) Schiff base formation between the Boc-protected glycine derivative and benzaldehyde. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by H/C NMR . For reproducibility, ensure anhydrous conditions during coupling reactions to minimize hydrolysis of the tert-butyl ester .

Q. How should researchers verify the purity and structural integrity of this compound?

- Answer : Combine multiple analytical techniques:

- NMR spectroscopy : Confirm the presence of tert-butyl protons (~1.4 ppm) and benzylideneimine protons (~8.3 ppm) .

- HPLC : Use a C18 column with acetonitrile/water mobile phase to assess purity (>95%) .

- X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in dichloromethane/hexane), compare bond lengths and angles to published crystallographic data .

Q. What are the stability considerations for storing this compound?

- Answer : The compound is stable under inert atmospheres (argon/nitrogen) at –20°C. Avoid prolonged exposure to moisture or acidic/basic conditions, as the tert-butyl ester and imine groups are susceptible to hydrolysis. Conduct accelerated stability studies using thermogravimetric analysis (TGA) to identify decomposition thresholds (~150–200°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Answer : Contradictions often arise from dynamic processes (e.g., imine tautomerization) or impurities. Address this by:

- Variable-temperature NMR : Identify exchange broadening in H NMR signals (e.g., imine proton at 8.3 ppm splitting at low temperatures) .

- DFT calculations : Compare experimental C chemical shifts with computed values (B3LYP/6-31G* level) to validate resonance assignments .

Q. What experimental designs are suitable for studying the surface reactivity of this compound in material science applications?

- Answer : Use microspectroscopic imaging (e.g., AFM-IR or ToF-SIMS) to analyze adsorption kinetics on model indoor surfaces (e.g., silica or cellulose). Design controlled humidity chambers to simulate real-world environments and quantify oxidative degradation pathways using ozone or NO exposure tests .

Q. How can synthetic yields be optimized for this compound under varying catalytic conditions?

- Answer : Screen Lewis acid catalysts (e.g., ZnCl or MgSO) during the Schiff base formation step. Use Design of Experiments (DoE) to model interactions between temperature (25–60°C), solvent polarity (toluene vs. THF), and reaction time (2–24 hrs). Monitor yields via LC-MS and optimize for minimal byproduct formation (e.g., hydrolyzed ester) .

Q. What strategies mitigate risks when handling this compound given limited toxicological data?

- Answer : Assume acute toxicity based on structural analogs (e.g., tert-butyl esters causing respiratory irritation). Use fume hoods with HEPA filters, PPE (nitrile gloves, goggles), and conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish preliminary safety thresholds .

Methodological Notes

- Contradictory Data : and highlight gaps in decomposition and toxicological profiles. Researchers must independently validate stability using TGA-MS and collaborate with toxicology labs for hazard assessments .

- Advanced Techniques : Cross-disciplinary approaches (e.g., combining synthetic chemistry with surface science) are critical for novel applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.